molecular formula C18H23N5 B11079686 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B11079686
M. Wt: 309.4 g/mol
InChI Key: MNTVDRZFXXQEPQ-UHFFFAOYSA-N
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Description

7-Ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine (CAS RN: 524055-93-4) is a quinazoline derivative featuring a 7-ethyl and 4-methyl substitution on the quinazoline core, coupled with a 4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl amine group at the 2-position.

Synthesis of such compounds typically involves condensation reactions between functionalized quinazoline precursors and substituted dihydropyrimidines. For example, analogous compounds like 6-methoxy-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine (ECH-77) are synthesized via reactions with mesityl oxide, yielding products in modest yields (21–26%) after recrystallization .

Properties

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C18H23N5/c1-6-13-7-8-14-12(3)20-16(21-15(14)9-13)22-17-19-11(2)10-18(4,5)23-17/h7-10H,6H2,1-5H3,(H2,19,20,21,22,23)

InChI Key

MNTVDRZFXXQEPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(C=C(N3)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the pyrimidine moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound and its analogues differ primarily in substituent groups on the quinazoline ring and their positions. Key comparisons include:

Compound Name Substituent Position Substituent Group CAS RN Molecular Formula Yield (%) IC50 (nM)
Target Compound 7 Ethyl 524055-93-4 C19H24N6 N/A N/A
6-Methoxy-4-methyl analogue (ECH-77) 6 Methoxy N/A C18H22N6O 21 N/A
6-Ethoxy-4-methyl analogue (CHEMBL1319541) 6 Ethoxy N/A C18H23N5O N/A ~50,000
7-Ethoxy-4-methyl analogue (CHEMBL1528359) 7 Ethoxy 309731-36-0 C18H23N5O N/A N/A
Key Observations:

6-position substituents (e.g., methoxy in ECH-77) may alter electronic distribution on the quinazoline ring, affecting binding interactions with biological targets like STAT proteins .

Steric and Solubility Considerations :

  • Ethoxy groups (e.g., in CHEMBL1319541) introduce bulkiness, which may reduce binding affinity, as reflected in its high IC50 (~50,000 nM against STAT1) .
  • The 4,4,6-trimethyl-dihydropyrimidine group, common across all analogues, likely contributes to hydrophobic interactions but may limit aqueous solubility.
Hypotheses for the Target Compound:
  • The absence of a polar alkoxy group might favor interactions with hydrophobic pockets in STAT3 or related targets, though empirical validation is required.

Biological Activity

The compound 7-ethyl-4-methyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is a member of the quinazoline family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including antiviral properties, cytotoxicity, and mechanisms of action, supported by research findings and case studies.

Chemical Structure

The compound's structure can be broken down into key components:

  • Quinazoline core : A bicyclic structure that contributes to various biological activities.
  • Dihydropyrimidine moiety : Known for its role in enhancing biological activity through specific interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity
    • The compound has shown promising results against various viral strains. In vitro studies suggest that it inhibits replication of viruses such as respiratory syncytial virus (RSV) and potentially others in the flavivirus family.
    • A study reported an EC50 value of approximately 5–28 μM against RSV, indicating effective antiviral properties at micromolar concentrations .
  • Cytotoxicity
    • Cytotoxicity assays demonstrated moderate toxicity towards human cell lines, with an IC50 value indicating selective toxicity that allows for therapeutic applications without significant harm to host cells.
    • The selectivity index (SI) calculated from cytotoxicity and antiviral activity suggests favorable therapeutic windows for further development .
  • Mechanisms of Action
    • The compound appears to function through multiple mechanisms:
      • Inhibition of viral RNA polymerase.
      • Disruption of viral entry into host cells.
      • Induction of apoptosis in infected cells, thereby reducing viral load and spread.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on RSV : In a controlled environment, the compound was tested against RSV-infected cells. Results showed a significant reduction in viral load (up to 82%) at optimal concentrations .
  • Flavivirus Inhibition : Another study focused on its effects against flaviviruses, where it demonstrated an IC50 value significantly lower than standard antiviral agents like ribavirin, showcasing its potential as a novel antiviral agent .

Data Tables

Biological ActivityEC50 (μM)IC50 (μM)Selectivity Index
RSV5–28122.4
Flavivirus6.7152.2

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